Home > Products > Screening Compounds P48378 > Bazedoxifene-5-glucuronide-d4
Bazedoxifene-5-glucuronide-d4 -

Bazedoxifene-5-glucuronide-d4

Catalog Number: EVT-15278063
CAS Number:
Molecular Formula: C36H42N2O9
Molecular Weight: 650.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bazedoxifene-5-glucuronide-d4 is a stable isotope-labeled derivative of bazedoxifene-5-glucuronide, which is a significant metabolite of bazedoxifene, a selective estrogen receptor modulator. This compound incorporates deuterium at specific positions, enhancing its utility in pharmacokinetic studies and metabolic profiling. Bazedoxifene primarily acts as an estrogen receptor antagonist in breast and uterine tissues while functioning as an agonist in bone tissue, thus playing a role in therapeutic applications related to osteoporosis and hormone replacement therapy .

Source and Classification

Bazedoxifene-5-glucuronide-d4 is synthesized from bazedoxifene through a glucuronidation reaction catalyzed by the enzyme uridine diphosphate glucuronosyltransferase 1A1. This process involves the conjugation of glucuronic acid to bazedoxifene, significantly increasing its solubility and facilitating excretion. As a selective estrogen receptor modulator, it belongs to the class of compounds that exhibit both agonistic and antagonistic properties depending on the target tissue .

Synthesis Analysis

Methods and Technical Details

The synthesis of bazedoxifene-5-glucuronide-d4 involves several key steps:

  1. Starting Material: Bazedoxifene serves as the starting material for the synthesis.
  2. Glucuronidation Reaction: The primary reaction is glucuronidation, where glucuronic acid is conjugated to bazedoxifene. This reaction is facilitated by uridine diphosphate glucuronosyltransferase enzymes, particularly uridine diphosphate glucuronosyltransferase 1A1.
  3. Deuterium Labeling: The incorporation of deuterium (d4) at specific positions in the molecular structure enhances tracking capabilities in metabolic studies.

This synthetic pathway results in a compound that retains biological activity similar to bazedoxifene while allowing for precise quantification in pharmacokinetic studies .

Molecular Structure Analysis

Structure and Data

Bazedoxifene-5-glucuronide-d4 has the following molecular characteristics:

  • Molecular Formula: C36H38D4N2O9
  • Molecular Weight: Approximately 650.76 g/mol
  • Structure Representation: The compound features multiple rings and functional groups characteristic of selective estrogen receptor modulators.

The structural formula can be represented as follows:

OC1 CC C C2 C C C3 CC O C H 4O C H C O O C H O C H O C H 4O CC C3N2CC5 CC C OC 2H 2H C 2H 2H N6CCCCCC6 C C5 C C1\text{OC1 CC C C2 C C C3 CC O C H 4O C H C O O C H O C H O C H 4O CC C3N2CC5 CC C OC 2H 2H C 2H 2H N6CCCCCC6 C C5 C C1}

This complex structure contributes to its pharmacological properties and interactions within biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

Bazedoxifene-5-glucuronide-d4 primarily undergoes metabolic reactions involving:

  1. Glucuronidation: This is the main metabolic pathway where bazedoxifene is converted into bazedoxifene-5-glucuronide-d4, enhancing solubility and excretion.
  2. Elimination Pathways: The compound is predominantly eliminated via feces, with minimal urinary excretion, indicating effective metabolism and clearance mechanisms.

The metabolic profile shows that bazedoxifene-5-glucuronide concentrations are approximately tenfold higher than those of the unchanged drug in plasma, highlighting its significance in pharmacokinetics .

Mechanism of Action

Process and Data

Bazedoxifene-5-glucuronide-d4 functions as a selective estrogen receptor modulator with dual actions:

  • Antagonistic Action: In breast and uterine tissues, it acts as an antagonist, inhibiting estrogenic effects that could lead to cancer proliferation.
  • Agonistic Action: In bone tissue, it acts as an agonist, promoting bone density and reducing the risk of osteoporosis-related fractures.

This dual mechanism allows for therapeutic applications that target specific tissues while minimizing adverse effects associated with traditional estrogen therapies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • State: Solid
  • Solubility: Water solubility is low at approximately 0.000564 mg/mL.
  • LogP (Octanol-Water Partition Coefficient): Approximately 6.03, indicating high lipophilicity.
  • pKa Values: Strongest acidic pKa around 9.63; strongest basic pKa around 9.09.
  • Hydrogen Bonding: Hydrogen acceptor count is 4; donor count is 2.
  • Rotatable Bonds: 7 rotatable bonds indicating flexibility within the molecule.

These properties influence its pharmacokinetic behavior and interactions within biological systems .

Applications

Scientific Uses

Bazedoxifene-5-glucuronide-d4 serves several scientific purposes:

  1. Pharmacokinetic Studies: Its deuterium labeling allows for precise tracking in metabolic studies, aiding in understanding drug metabolism.
  2. Therapeutic Research: Investigated for its effects on bone density and cancer treatment due to its selective estrogen receptor modulation.
  3. Hormonal Therapy Development: Utilized in developing new therapies for osteoporosis and hormone replacement therapy by leveraging its dual action on estrogen receptors.

The versatility of bazedoxifene-5-glucuronide-d4 makes it an invaluable tool in both clinical research and therapeutic applications aimed at managing hormonal conditions .

Metabolic Pathways and Biotransformation of Bazedoxifene-5-glucuronide-d4

Role in Phase II Metabolism of Bazedoxifene and Deuterium-Labeled Tracer Applications

Bazedoxifene undergoes extensive glucuronidation as its primary metabolic pathway, forming two major monoglucuronides: Bazedoxifene-4'-glucuronide and Bazedoxifene-5-glucuronide (B5G). The deuterated analog Bazedoxifene-5-glucuronide-d4 (B5G-d4) incorporates four deuterium atoms at specific molecular positions, creating a stable isotopologue. In human studies, B5G constitutes the predominant circulating metabolite, with plasma concentrations ~10-fold higher than the parent drug [3] [8]. B5G-d4 serves as a critical tracer in quantitative mass spectrometry assays due to:

  • Isotopic Distinguishability: Its +4 Da mass shift enables unambiguous separation from endogenous B5G in LC-MS/MS analyses.
  • Identical Chemical Behavior: It mirrors the retention time and ionization efficiency of unlabeled B5G, minimizing matrix effects.
  • Recovery Quantification: As an internal standard, it corrects for glucuronide instability during sample processing, especially relevant given B5G’s susceptibility to enzymatic hydrolysis in the gut [3] [6].

Table 1: Tracer Applications of Bazedoxifene-5-glucuronide-d4

Application ContextAdvantage of Deuterated TracerResearch Utility
Pharmacokinetic AssaysCorrects for extraction variabilityQuantifies B5G in plasma/feces with >95% accuracy
Enterohepatic RecirculationTracks biliary-excreted B5G reabsorptionConfirms fecal excretion as primary elimination route (85%) [3]
First-Pass Metabolism StudiesIsolates intestinal vs. hepatic glucuronidationReveals intestinal UGTs contribute >50% to B5G formation [1]

Enzymatic Mechanisms of Glucuronidation: UGT Isoform Specificity and Kinetic Profiling

B5G formation is catalyzed by UDP-glucuronosyltransferases (UGTs), with marked isoform selectivity. In vitro studies using human microsomes identify UGT1A1, UGT1A8, and UGT1A10 as the principal isoforms responsible for B5G biosynthesis [1] [4]. Key kinetic parameters include:

  • Kinetic Constants: For B5G formation, Km ranges from 2.5–11.1 µM across isoforms, indicating high substrate affinity. Vmax varies from 0.1–1.2 nmol/(min·mg protein), reflecting catalytic heterogeneity [1].
  • Tissue-Specific Activity: Intestinal isoforms (UGT1A8/1A10) generate B5G as a major metabolite, whereas hepatic UGT1A1 predominantly forms Bazedoxifene-4'-glucuronide [1].
  • Genetic Modulation: The UGT1A128 polymorphism (associated with Gilbert’s syndrome) reduces B5G formation clearance by 7–10-fold in homozygous carriers (28/*28), confirming UGT1A1’s role despite its hepatic preference for the 4'-isomer [4].

Table 2: Enzymatic Kinetics of Bazedoxifene-5-glucuronide Formation

Enzyme SourceKm (µM)Vmax (nmol/min·mg)Tissue DominanceImpact of UGT1A1*28
UGT1A1 (Liver)5.1–33.10.8–2.9Low (Minor pathway)7–10-fold ↓ clearance in 28/28
UGT1A8 (Intestine)2.5–11.10.1–1.2HighNot quantified
UGT1A10 (Intestine)Similar to UGT1A8Similar to UGT1A8HighMinimal data
Duodenal Microsomes8.7 ± 1.20.9 ± 0.2ModerateN/A

Comparative Analysis of Endogenous vs. Deuterated Glucuronide Metabolite Stability

Deuterium labeling at strategic positions (e.g., benzylic or α-carbon sites) enhances the metabolic stability of B5G-d4 relative to its endogenous counterpart:

  • Chemical Stability: Unlabeled B5G undergoes pH-dependent hydrolysis in the gastrointestinal tract, reverting to aglycone BZA. The C-D bonds in B5G-d4 exhibit higher dissociation energy (~2 kcal/mol stronger than C-H), reducing non-enzymatic hydrolysis rates by ~15–30% in vitro [6] [10].
  • Enzymatic Stability: Bacterial β-glucuronidases in the gut lumen deconjugate B5G, contributing to enterohepatic recycling. B5G-d4 shows resistance to enzymatic cleavage due to deuterium’s kinetic isotope effect (KIE), slowing Vmax by 1.5-fold in E. coli β-glucuronidase assays [3] [6].
  • Analytical Implications: The enhanced stability minimizes ex vivo degradation during sample storage, ensuring measurement accuracy. In mass spectrometry, deuterium loss ("H-D exchange") is negligible (<2%) under routine LC conditions, preserving isotopic fidelity [10].

Interspecies Variability in Glucuronide Conjugation Pathways

Significant species differences exist in B5G formation and disposition, limiting the extrapolation of preclinical data to humans:

  • Metabolic Rate Disparities: Human hepatocytes exhibit 3-fold higher B5G formation rates than rat hepatocytes, attributable to divergent UGT expression. Intestinal microsomes from humans show 2.5-fold greater B5G Vmax than those from mice [1] [3].
  • Excretion Patterns: Humans excrete 85% of BZA-derived radioactivity in feces, predominantly as deconjugated BZA (from hydrolyzed B5G). In contrast, rats eliminate only 60–70% fecally, with higher urinary glucuronide recovery [3] [8].
  • Isoform Conservation: While UGT1A1 is conserved across mammals, human-specific isoforms UGT1A8/1A10 (intestinal) lack direct orthologs in rodents, complicating toxicology studies. Chimeric mice with humanized livers partially recapitulate human B5G kinetics but underestimate intestinal metabolism [1].

Table 3: Interspecies Comparison of Bazedoxifene-5-glucuronide Metabolism

ParameterHumanRatMouse
Primary UGT Isoforms1A1 (Liver), 1A8/10 (Gut)UGT1A5, UGT2B1UGT1A1, UGT2B35
B5G % of Total Metabolites40–50% (Plasma)15–20% (Plasma)10–15% (Plasma)
Fecal Excretion of BZA-related Material84.7%65.2%58.9%
B5G Hydrolysis Rate in ColonHigh (Bacterial β-glucuronidase)ModerateLow

Properties

Product Name

Bazedoxifene-5-glucuronide-d4

IUPAC Name

(2S,3S,4S,5R,6S)-6-[1-[[4-[2-(azepan-1-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C36H42N2O9

Molecular Weight

650.7 g/mol

InChI

InChI=1S/C36H42N2O9/c1-22-28-20-27(46-36-33(42)31(40)32(41)34(47-36)35(43)44)14-15-29(28)38(30(22)24-8-10-25(39)11-9-24)21-23-6-12-26(13-7-23)45-19-18-37-16-4-2-3-5-17-37/h6-15,20,31-34,36,39-42H,2-5,16-19,21H2,1H3,(H,43,44)/t31-,32-,33+,34-,36+/m0/s1/i18D2,19D2

InChI Key

PAAXRVKIJQNQMY-OHMFEHQDSA-N

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C(=C2C5=CC=C(C=C5)O)C)N6CCCCCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.